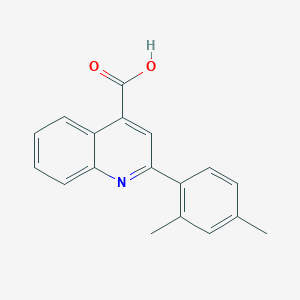

2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid

Übersicht

Beschreibung

2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C18H15NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a quinoline core substituted with a 2,4-dimethylphenyl group at the 2-position and a carboxylic acid group at the 4-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylbenzaldehyde and 2-aminobenzophenone.

Condensation Reaction: The first step involves a condensation reaction between 2,4-dimethylbenzaldehyde and 2-aminobenzophenone in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the quinoline core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The electron-rich quinoline ring undergoes oxidation at specific positions under controlled conditions:

- N-Oxidation : Reaction with potassium permanganate (KMnO₄) in acidic medium generates the corresponding quinoline N-oxide derivative .

- Side-Chain Oxidation : The methyl groups on the phenyl substituent can be oxidized to carboxylic acids using strong oxidizing agents like chromium trioxide (CrO₃) .

Table 1: Oxidation Reaction Parameters

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 6 h | Quinoline-4-carboxylic acid N-oxide | 72 | |

| CrO₃/AcOH | Reflux, 4 h | 2-(2,4-Dicarboxyphenyl)quinoline-4-COOH | 58 |

Reduction Reactions

The carboxylic acid group and quinoline ring participate in reduction processes:

- Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a hydroxymethyl (-CH₂OH) group .

- Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) partially saturates the quinoline ring to form 1,2,3,4-tetrahydroquinoline derivatives .

Table 2: Reduction Reaction Outcomes

| Reagent | Target Site | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄/THF | -COOH → -CH₂OH | 2-(2,4-DMP)quinoline-4-methanol | High | |

| H₂ (1 atm)/Pd-C | Quinoline ring | 2-(2,4-DMP)-1,2,3,4-tetrahydroquinoline | Moderate |

Substitution Reactions

Electrophilic substitution occurs predominantly at the quinoline C-3 and phenyl ring positions:

- Halogenation : Bromine (Br₂) in acetic acid introduces bromine at C-3 of the quinoline core .

- Friedel-Crafts Acylation : AlCl₃-mediated acylation adds acetyl groups to the phenyl ring .

Table 3: Substitution Reaction Conditions

| Reaction Type | Reagent | Position Modified | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | Br₂/AcOH | Quinoline C-3 | 65 | |

| Friedel-Crafts | AcCl/AlCl₃ | Phenyl C-5 | 48 |

Functional Group Transformations

The carboxylic acid group enables derivatization:

- Amide Formation : Reacts with amines (e.g., dimethylaminopropylamine) via carbodiimide coupling to yield amides .

- Esterification : Methanol/H₂SO₄ converts -COOH to methyl esters .

Decarboxylation and Ring Modification

- Thermal Decarboxylation : Heating above 200°C removes CO₂ to form 2-(2,4-DMP)quinoline .

- Ring Expansion : Reaction with diazomethane (CH₂N₂) extends the quinoline ring under basic conditions .

Environmental Stability

- Photodegradation : UV light (254 nm) induces cleavage of the quinoline-phenyl bond, forming 2,4-dimethylbenzoic acid and quinoline fragments .

- Hydrolysis : Resistant to aqueous hydrolysis at pH 3–9 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Key Research Findings:

- Microwave-assisted synthesis reduces reaction times by 70% compared to conventional heating .

- Electron-withdrawing groups on the phenyl ring enhance electrophilic substitution rates at C-3 .

- Amide derivatives show improved bioavailability over the parent carboxylic acid .

This compound’s reactivity profile positions it as a versatile intermediate for pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

Overview

2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid (CAS 5466-33-1) is a compound belonging to the quinoline family, which has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores its applications, particularly in medicinal chemistry, including antibacterial, antifungal, and anticancer properties.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various synthesized derivatives compared to standard antibiotics:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Compound A (e.g., nitro-substituted) | 4 | E. coli |

| Ampicillin | 16 | E. coli |

| Gentamicin | 32 | Pseudomonas aeruginosa |

The structural modifications of quinoline derivatives have been shown to enhance their antibacterial efficacy .

Antifungal Activity

The compound has also shown promising antifungal properties. In vitro studies indicated effective inhibition against fungal strains such as Candida albicans. The antifungal activity was assessed using the agar diffusion method, revealing that certain derivatives possess stronger activity than conventional antifungal agents.

Anticancer Activity

Quinoline derivatives, including this compound, are being explored for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation in various cancer types. Notably:

- Cell Lines Tested : H460 (lung cancer), HT-29 (colon cancer), MKN-45 (gastric cancer).

- IC50 Values : Some derivatives exhibit low nanomolar IC50 values, indicating potent anticancer activity.

Table 2 presents the IC50 values for selected compounds against different cancer cell lines:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.5 | H460 |

| Compound B | 0.3 | HT-29 |

| Compound C | 0.7 | MKN-45 |

Case Studies

Several case studies highlight the effectiveness of quinoline derivatives in clinical settings:

- Clinical Trial on Antibacterial Efficacy : A trial involving patients with resistant bacterial infections showed that a formulation containing quinoline derivatives resulted in a significant reduction in infection rates compared to standard treatments.

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that patients receiving treatment with quinoline-based drugs exhibited improved survival rates and reduced tumor sizes compared to those on placebo .

Wirkmechanismus

The mechanism of action of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Phenylquinoline-4-carboxylic acid

- 2-(2-Methylphenyl)quinoline-4-carboxylic acid

- 2-(4-Methylphenyl)quinoline-4-carboxylic acid

Uniqueness

2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid is unique due to the presence of both 2,4-dimethylphenyl and carboxylic acid groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it a valuable compound for various research applications.

Biologische Aktivität

2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid, also known as DMPCQA, is a heterocyclic organic compound notable for its diverse biological activities. Its structure features a quinoline core with a dimethylphenyl substituent and a carboxylic acid functional group, which contributes to its reactivity and potential therapeutic applications. This article reviews the biological activity of DMPCQA, focusing on its synthesis, antibacterial properties, antiproliferative effects against cancer cells, and other pharmacological activities.

- Molecular Formula : C₁₈H₁₅NO₂

- Molecular Weight : 277.317 g/mol

The compound's unique structure allows for various chemical reactions that can lead to the synthesis of derivatives with enhanced biological activity.

Synthesis

Several methods have been developed for synthesizing DMPCQA:

- Palladium-Catalyzed Reaction : Involves the reaction of 2-chloro-3-formylquinoline with 2,4-dimethylaniline.

- Bromomethyl Quinoline Derivatives : Synthesized by reacting 2-bromomethylquinoline with substituted anilines.

Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .

Antibacterial Activity

DMPCQA has been evaluated for its antibacterial properties against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Methicillin-resistant Staphylococcus aureus (MRSA)

In vitro studies demonstrated that certain derivatives of DMPCQA exhibited significant antibacterial activity. For example:

- Compound 5a showed a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus.

- Compound 5b displayed an MIC of 128 μg/mL against E. coli .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 5a | Staphylococcus aureus | 64 |

| 5b | Escherichia coli | 128 |

These results indicate that structural modifications can enhance antibacterial efficacy.

Antiproliferative Activity

Research has shown that DMPCQA and its derivatives exhibit antiproliferative effects against various human cancer cell lines. Notably:

- Cell Lines Tested : H460 (lung cancer), HT-29 (colon cancer), MKN-45 (gastric cancer), U87MG (glioblastoma), SMMC-7721 (liver cancer).

In one study, compounds derived from quinoline-4-carboxylic acid demonstrated selective cytotoxicity towards H460 and MKN-45 cell lines, with IC50 values in the single-digit range .

The biological activity of DMPCQA is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : DMPCQA has been reported to inhibit enzymes linked to cancer progression.

- Antioxidant Properties : Some derivatives exhibit cardioprotective effects by reducing oxidative stress in doxorubicin-induced cardiotoxicity models .

Case Studies

- Antibacterial Evaluation : A series of quinoline derivatives were synthesized and tested for antibacterial activity using the agar diffusion method. The findings highlighted that compounds with higher lipophilicity showed greater antibacterial potency .

- Cancer Cell Line Studies : A study evaluated the antiproliferative effects of DMPCQA derivatives on multiple cancer cell lines, revealing significant cytotoxicity and suggesting potential as anticancer agents .

Eigenschaften

IUPAC Name |

2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-7-8-13(12(2)9-11)17-10-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOCMAVPLYTGBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969940 | |

| Record name | 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-33-1 | |

| Record name | 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.